molecular formula C11H15FN2O B12046225 2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide

2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B12046225
M. Wt: 210.25 g/mol
InChI Key: PGEZELPAXPBYCY-UHFFFAOYSA-N
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Description

2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide is an acetamide derivative featuring an ethylamino group at the α-position and a 4-fluorobenzyl substituent on the amide nitrogen. The compound’s structure combines a flexible ethylamine moiety with the aromatic, electron-withdrawing 4-fluorophenyl group, which may influence its physicochemical properties, such as solubility, lipophilicity, and binding interactions.

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C11H15FN2O/c1-2-13-8-11(15)14-7-9-3-5-10(12)6-4-9/h3-6,13H,2,7-8H2,1H3,(H,14,15)

InChI Key

PGEZELPAXPBYCY-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)NCC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Reaction of 4-Fluorobenzylamine with Chloroacetyl Chloride

The most widely reported method involves a two-step nucleophilic substitution (Figure 1):

  • Chloroacetamide Formation :

    • Reagents : 4-Fluorobenzylamine, chloroacetyl chloride, triethylamine (TEA), chloroform.

    • Conditions : Dropwise addition of chloroacetyl chloride to 4-fluorobenzylamine and TEA in chloroform at 0°C, followed by stirring at room temperature for 19–24 hours.

    • Product : N-(4-Fluorobenzyl)chloroacetamide.

    • Yield : ~80–85% (extrapolated from analogous reactions).

  • Ethylamine Substitution :

    • Reagents : N-(4-Fluorobenzyl)chloroacetamide, excess ethylamine, methanol.

    • Conditions : Reaction at 0°C for 48 hours, followed by HCl acidification to isolate the hydrochloride salt.

    • Product : 2-(Ethylamino)-N-[(4-fluorophenyl)methyl]acetamide hydrochloride.

    • Yield : ~70–75%.

Key Data:

StepReagentsSolventTemperatureTimeYield
1Chloroacetyl chlorideChloroform0°C → RT24 h80–85%
2EthylamineMethanol0°C → RT48 h70–75%

Carbodiimide-Mediated Amide Coupling

Activation of 2-Chloroacetic Acid

This method avoids handling hazardous chloroacetyl chloride by in situ activation:

  • Acid Activation :

    • Reagents : 2-Chloroacetic acid, N,N'-carbonyldiimidazole (CDI), tetrahydrofuran (THF).

    • Conditions : CDI (1.1 eq) reacts with 2-chloroacetic acid in THF at RT for 2 hours.

  • Amide Bond Formation :

    • Reagents : Activated intermediate, 4-fluorobenzylamine.

    • Conditions : Addition of 4-fluorobenzylamine to the activated acid, stirred overnight.

    • Product : N-(4-Fluorobenzyl)chloroacetamide.

    • Yield : ~85–90%.

  • Ethylamine Substitution :

    • Identical to Step 2 in Method 1.

Advantages:

  • Avoids direct use of chloroacetyl chloride.

  • Higher purity due to controlled activation.

Reductive Amination and Acylation

Synthesis of Ethylamino Moiety

A less common approach involves constructing the ethylamino group early:

  • Reductive Amination :

    • Reagents : Glyoxylic acid, ethylamine, sodium cyanoborohydride (NaBH3CN), methanol.

    • Conditions : Stirring at RT for 12 hours to form 2-(ethylamino)acetic acid.

  • Amide Coupling :

    • Reagents : 2-(Ethylamino)acetic acid, 4-fluorobenzylamine, EDCl/HOBt.

    • Conditions : Room temperature, 24 hours.

    • Yield : ~60–65%.

Limitations:

  • Lower yield due to intermediate instability.

  • Requires purification of 2-(ethylamino)acetic acid.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
Nucleophilic SubstitutionHigh yield, straightforwardUses hazardous chloroacetyl chloride70–85%
Carbodiimide CouplingSafer acid activationAdditional steps for activation70–90%
Reductive AminationBuilds ethylamino group earlyLow yield, complex purification60–65%

Purification and Characterization

  • Salt Formation : The hydrochloride salt is isolated via HCl gas treatment in ethyl acetate/isopropanol, yielding a crystalline solid.

  • Analytical Data :

    • Melting Point : 250–251°C (hydrochloride salt).

    • 1H NMR (DMSO-d6) : δ 7.35–7.40 (m, 2H, ArH), 7.15–7.20 (m, 2H, ArH), 4.45 (s, 2H, CH2), 3.30 (q, 2H, J = 7.0 Hz, NHCH2), 2.90 (s, 2H, COCH2), 1.10 (t, 3H, J = 7.0 Hz, CH3).

    • HRMS : m/z 225.1134 [M+H]+ (calculated for C11H15FN2O: 225.1138) .

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethylamino or fluorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide and structurally or functionally related acetamide derivatives, highlighting key differences in substituents, molecular properties, and reported activities.

Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Features
2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide Ethylamino (C₂H₅NH-), 4-fluorobenzyl (C₆H₄F-CH₂) C₁₁H₁₄FN₂O 210.24 Balanced lipophilicity; potential for CNS targeting due to moderate polarity.
N-(4-Fluorophenyl)-2-(methylamino)acetamide Methylamino (CH₃NH-), 4-fluorophenyl C₉H₁₁FN₂O 182.20 Shorter alkyl chain; reduced steric hindrance may enhance solubility .
2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide 4-Chlorobenzylamino (Cl-C₆H₄-CH₂NH-), 2-fluorophenyl C₁₅H₁₄ClFN₂O 294.74 Chlorine substituent increases electron-withdrawing effects; altered binding affinity .
N-[(4-Fluorophenyl)methyl]-2-(piperidin-3-yl)acetamide Piperidin-3-yl (C₅H₉N-), 4-fluorobenzyl C₁₄H₁₉FN₂O 250.31 Cyclic amine enhances metabolic stability; potential for GPCR modulation .
2-[(4-fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide 4-Fluorophenylsulfanyl (S-C₆H₄F), 4-methylphenyl C₁₅H₁₄FNOS 275.34 Sulfur atom increases lipophilicity; possible thiol-mediated reactivity .
2-Chloro-N-(4-fluorophenyl)acetamide Chloro (Cl-), 4-fluorophenyl C₈H₇ClFNO 201.62 Simple scaffold; precursor for triazole or heterocyclic derivatives .

Functional and Pharmacological Comparisons

Melatonergic Ligands (e.g., UCM765 and UCM924): UCM924 (N-{2-[(3-bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide) shares a 4-fluorophenyl group but incorporates a brominated biphenylaminoethyl chain. It exhibits improved metabolic stability and anxiolytic/sleep-inducing properties in rodents, suggesting that bulky aromatic substituents enhance receptor selectivity and in vivo efficacy .

IDO1 Inhibitors (LBJ Series): Compounds like LBJ-01 (2-((3-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide) replace the ethylamino group with cyanopyridinyloxy moieties, conferring indoleamine-2,3-dioxygenase 1 (IDO1) inhibitory activity. The cyano group enhances enzyme binding via π-π stacking and hydrogen bonding .

Antimicrobial Agents: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () demonstrates the importance of sulfanyl and methoxy groups in antimicrobial activity.

Metabolic Stability: Piperidine-containing analogs (e.g., ) exhibit higher metabolic stability compared to linear alkylamino derivatives like 2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide, as cyclic amines resist oxidative degradation .

Research Findings and Implications

  • Synthetic Utility : Chloroacetamides (e.g., 2-Chloro-N-(4-fluorophenyl)acetamide) serve as intermediates for click chemistry-derived triazoles () and heterocyclic systems, highlighting the versatility of the acetamide scaffold .
  • Pharmacological Diversity: Substituent variation dramatically alters bioactivity. For example, melatonergic ligands require diarylaminoethyl groups (), while IDO1 inhibitors depend on heteroaromatic substituents ().
  • Fluorine Effects: The 4-fluorophenyl group in 2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide enhances binding through hydrophobic interactions and metabolic resistance, as seen in UCM924 and LBJ compounds .

Biological Activity

2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide, a compound with potential therapeutic applications, has garnered attention due to its unique structural characteristics and biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide is C12H16F N2O, with a molecular weight of approximately 224.27 g/mol. The compound features an ethylamino group attached to an acetamide moiety and a fluorophenyl group, contributing to its lipophilicity and potential interactions with biological targets.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the fluorophenyl group enhances binding affinity to these receptors, which is crucial for its pharmacological effects.

Antioxidant Activity

Studies have shown that 2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide exhibits significant antioxidant properties. The compound's ability to scavenge free radicals was evaluated using the DPPH radical scavenging method, demonstrating a notable reduction in oxidative stress in cellular models.

Anticancer Properties

The anticancer potential of this compound was assessed through various in vitro assays against different cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Effect
U-87 (Glioblastoma)15.3Significant cytotoxicity
MDA-MB-231 (Breast)22.7Moderate cytotoxicity
A-431 (Skin Cancer)18.5High cytotoxicity

These results indicate that the compound may selectively inhibit cancer cell proliferation, potentially through apoptosis induction.

Neuroprotective Effects

In addition to its anticancer properties, 2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide has shown promise in neuroprotection studies. It appears to mitigate neuronal damage in models of neurodegenerative diseases by reducing inflammation and oxidative stress.

Case Studies

  • Case Study on Glioblastoma Treatment : A recent study investigated the effects of 2-(ethylamino)-N-[(4-fluorophenyl)methyl]acetamide on glioblastoma cells. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
  • Neuroprotective Study : In a model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Q & A

Q. How can advanced spectroscopic techniques clarify ambiguous stereochemistry in the compound's derivatives?

  • Methodological Answer : Use chiral HPLC with polarimetric detection to separate enantiomers. Perform NOESY NMR to determine spatial proximity of substituents. For absolute configuration, employ X-ray crystallography or electronic circular dichroism (ECD) coupled with density functional theory (DFT) simulations .

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